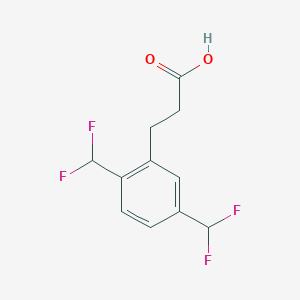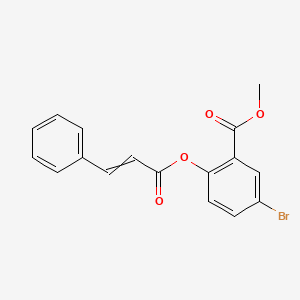
Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate is an organic compound with the molecular formula C17H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an ester group at the 2-position, which is further substituted with a 3-phenylprop-2-enoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The resulting methyl 5-bromo-2-hydroxybenzoate is then reacted with 3-phenylprop-2-enoyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoyloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylprop-2-enoyloxy group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The phenylprop-2-enoyloxy group may also participate in interactions with hydrophobic pockets within proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromobenzoate: Similar structure but lacks the phenylprop-2-enoyloxy group.
Methyl 5-bromo-2-iodobenzoate: Contains an iodine atom instead of the phenylprop-2-enoyloxy group.
Methyl 5-bromo-2-methylbenzoate: Features a methyl group instead of the phenylprop-2-enoyloxy group.
Uniqueness: Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate is unique due to the presence of the phenylprop-2-enoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H13BrO4 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C17H13BrO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3 |
InChI-Schlüssel |
IHUNIJWARXXHFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

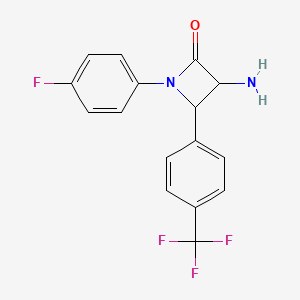
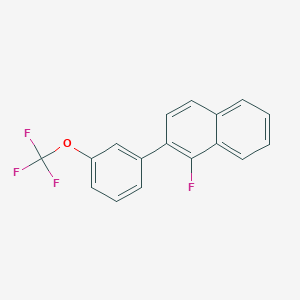

![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)


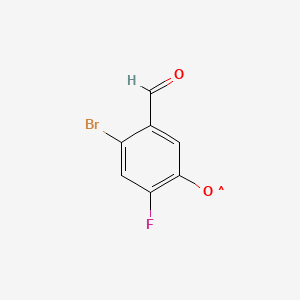
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
